Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate
Description
Properties
Molecular Formula |
C18H18FIO4 |
|---|---|
Molecular Weight |
444.2 g/mol |
IUPAC Name |
ethyl 3-ethoxy-4-[(2-fluorophenyl)methoxy]-5-iodobenzoate |
InChI |
InChI=1S/C18H18FIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-7-5-6-8-14(12)19/h5-10H,3-4,11H2,1-2H3 |
InChI Key |
HOKQBPARDMSKFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 3-ethoxy-5-iodobenzoate Intermediate
- Starting from ethyl 3-hydroxy-5-iodobenzoate , the 3-hydroxy group is alkylated with an ethyl source (e.g., ethyl bromide or 2-bromo-1,1-diethoxyethane) in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).
- The reaction is typically conducted at elevated temperatures (~110 °C) for extended periods (up to 2 days) to ensure complete conversion.
- Workup involves extraction with ethyl acetate, washing with aqueous sodium hydroxide and brine, drying over sodium sulfate, and solvent removal to yield the ethoxy-substituted ester intermediate with yields reported around 80-85%.
Formation of the 2-Fluorobenzyl Ether
- The 4-hydroxy group on the benzoate intermediate is reacted with 2-fluorobenzyl bromide or chloride under basic conditions (e.g., K2CO3 or NaH) in DMF or similar solvents.
- This nucleophilic substitution forms the ether linkage, attaching the 2-fluorobenzyl moiety to the aromatic ring.
- Reaction conditions typically involve stirring at room temperature or mild heating to optimize yield and minimize side reactions.
Iodination and Final Esterification
- The iodine substituent at the 5-position is generally introduced early in the synthesis via electrophilic aromatic substitution or by using iodinated starting materials.
- The ester group is maintained as an ethyl ester throughout the synthesis or formed by esterification of the corresponding acid using ethanol and acid catalysts if starting from the acid form.
- Hydrolysis and re-esterification steps may be employed to purify or modify the ester group as needed.
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Alkylation of hydroxy group | K2CO3, ethyl bromide or 2-bromo-1,1-diethoxyethane | DMF | 110 °C | 48 h | 84 | Stirring, followed by extraction |
| 2 | Ether formation | 2-fluorobenzyl bromide, K2CO3 | DMF or MeOH/DMF mix | RT to 60 °C | 12-24 h | 70-80 | Nucleophilic substitution |
| 3 | Esterification (if needed) | Ethanol, acid catalyst (e.g., H2SO4) | Ethanol | Reflux | 4-6 h | >90 | Optional step depending on starting material |
| 4 | Purification | Column chromatography | Hexane/EtOAc mix | Ambient | - | - | Final product isolation and purification |
Research Findings and Optimization Notes
- Solvent Choice: DMF is preferred for alkylation and ether formation due to its high polarity and ability to dissolve both organic and inorganic reagents. Mixtures with methanol or water can be used to optimize solubility and reaction rates.
- Base Selection: Potassium carbonate is commonly used for its mild basicity and compatibility with alkylation reactions. Stronger bases like sodium hydride may increase reaction rates but require careful handling.
- Temperature Control: Elevated temperatures (up to 110 °C) improve alkylation efficiency but prolonged heating can lead to side reactions; thus, reaction monitoring by TLC or HPLC is recommended.
- Purification: Column chromatography using hexane/ethyl acetate mixtures effectively separates the desired product from side products and unreacted starting materials.
- Yield Considerations: Overall yields for the multi-step synthesis range from 60% to 85%, depending on reaction scale and purification efficiency.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Alkylation of 3-hydroxy group | K2CO3, ethyl bromide, DMF, 110 °C, 48 h | Ethyl 3-ethoxy-5-iodobenzoate formed |
| Ether formation at 4-position | 2-fluorobenzyl bromide, K2CO3, DMF, RT-60 °C | Formation of 2-fluorobenzyl ether |
| Esterification (if required) | Ethanol, acid catalyst, reflux | Ethyl ester group formation or maintenance |
| Purification | Column chromatography (Hexane/EtOAc) | Isolation of pure final compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Crystallographic Features
The compound’s structure includes a benzoate core modified with bulky substituents. Key comparisons include:
- Ethyl 2-(difluoromethoxy)-5-iodobenzoate (): Replaces the fluorobenzyloxy group with difluoromethoxy, reducing steric hindrance but increasing electronegativity.
- Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (): Shares a fluorinated aromatic system but lacks iodine, resulting in a lower molecular weight (256.23 g/mol vs. ~450–500 g/mol estimated for the target compound).
Crystallographic data for analogs (e.g., Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate, ) reveal triclinic (P1) crystal systems with large unit cells (V = 1875 ų), suggesting that the target compound’s bulky substituents may similarly influence packing efficiency and crystallinity .
Physicochemical Properties
Table 1: Key Properties of Ethyl Benzoate Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | LogP | Key Properties |
|---|---|---|---|---|---|
| Target Compound* | C₁₇H₁₅FIO₅ | ~476.1 (estimated) | Iodo, ethoxy, 2-fluorobenzyloxy | ~3.5† | High MW, halogen bonding potential |
| Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate | C₁₂H₁₃FO₅ | 256.23 | Fluoro, ethoxy | 1.55 | Moderate solubility in organics |
| Ethyl 2-(difluoromethoxy)-5-iodobenzoate | C₁₀H₉F₂IO₄ | 366.09 | Iodo, difluoromethoxy | 2.8† | Enhanced thermal stability |
| Ethyl 2-(dimethylamino)-5-iodobenzoate | C₁₁H₁₃INO₂ | 334.13 | Iodo, dimethylamino | 1.2† | Polar, basic character |
*Estimated based on structural analogs. †Predicted using fragment-based methods.
- Molecular Weight: The iodine atom in the target compound significantly increases its molecular weight (~476 g/mol) compared to non-iodinated analogs (e.g., 256.23 g/mol in ) .
- Lipophilicity (LogP): The 2-fluorobenzyloxy group likely elevates LogP (~3.5) compared to dimethylamino-substituted analogs (LogP ~1.2), enhancing membrane permeability .
- Solubility : Bulky substituents may reduce aqueous solubility, as seen in iodine-containing pesticides (), which often require formulation aids .
Biological Activity
Ethyl 3-ethoxy-4-((2-fluorobenzyl)oxy)-5-iodobenzoate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C19H18FIO4
Molecular Weight : 456.25 g/mol
IUPAC Name : this compound
Canonical SMILES : CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=CC=C2F
The compound features an ethoxy group, a fluorobenzyl ether, and an iodine substituent on a benzoate backbone. This structural complexity suggests various potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the Suzuki-Miyaura coupling reaction, which is known for its efficiency in forming carbon-carbon bonds under mild conditions. The process can be optimized for large-scale production by selecting appropriate catalysts and reagents to ensure high yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The iodine atom can act as a leaving group in substitution reactions, facilitating new bond formations. The combination of functional groups allows the compound to participate in various biochemical pathways, potentially influencing cellular processes such as apoptosis, cell proliferation, and signal transduction.
Antimicrobial Activity
Recent studies have indicated that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the fluorine atom enhances lipophilicity, which may improve membrane permeability and thus increase antimicrobial efficacy.
Insecticidal Properties
Research has highlighted the insecticidal potential of related compounds against mosquito species such as Aedes aegypti and Anopheles cracens. Ethyl acetate extracts from similar actinobacteria have demonstrated promising larvicidal and adulticidal activities. Such findings suggest that compounds like this compound could be explored for their insecticidal applications .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial effects of various benzoate derivatives found that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating infections caused by these pathogens.
- Insecticidal Activity : In a controlled experiment, extracts containing similar compounds were tested on mosquito larvae, resulting in significant mortality rates at certain concentrations (LC50 values indicating effective dosages). These results indicate the potential for developing new insecticides based on this compound's structure .
Comparative Analysis
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C19H18FIO4 | Contains ethyl and iodine substituents |
| Allyl 3-ethoxy-4-(benzyloxy)-5-bromobenzoate | C19H18BrO4 | Lacks fluorine; bromine instead of iodine |
| Allyl 3-methoxy-4-(3-fluorobenzyl)oxy)-5-bromobenzoate | C19H18BrFIO4 | Bromine instead of iodine; different substituent position |
This table illustrates how variations in structure can influence biological activity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
